Technical Monograph: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Technical Monograph: 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride
Abstract
This technical guide provides a definitive analysis of 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride , a critical fluorinated intermediate commonly known as HFPO Dimer Acid Fluoride.[1] As the reactive precursor to the "GenX" family of surfactants (HFPO-DA), this molecule presents unique challenges in nomenclature, handling, and reactivity. This document resolves the complex synonym landscape, details the physiochemical properties governing its behavior, and outlines a self-validating protocol for its analytical derivatization. It is intended for researchers and process engineers requiring precise control over perfluorinated synthesis and quantification.
Part 1: Nomenclature Resolution & Chemical Identity
In the field of perfluoroalkyl substances (PFAS), nomenclature often suffers from ambiguity between trade names, structural descriptions, and hydrolysis products. For researchers searching databases, precise synonym mapping is essential to distinguish the reactive acid fluoride (the subject of this guide) from its stable free acid or salt forms.
Synonym & Identifier Matrix
| Category | Designation | Context & Usage |
| IUPAC Name | 2,3,3,3-Tetrafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propanoyl fluoride | Official systematic name; unambiguous. |
| Common Name | HFPO Dimer Acid Fluoride | Widely used in industrial synthesis; denotes origin (dimer of HFPO).[1][2] |
| Trade Ref. | FRD-903 | Chemours/DuPont internal code for the acid fluoride intermediate. |
| Structural | Perfluoro(2-methyl-3-oxahexanoyl) fluoride | Describes the ether backbone structure.[1] |
| Acronym | HFPO-DAF | Abbreviation often found in engineering schematics. |
| Related (Avoid) | GenX / HFPO-DA | Caution: These refer to the hydrolyzed acid or salt, not the fluoride. |
Structural Taxonomy Diagram
The following diagram clarifies the hierarchical relationship between the precursor (HFPO), the target molecule (Acid Fluoride), and its downstream derivatives.
Figure 1: Chemical taxonomy illustrating the synthesis and hydrolysis pathways.[3] The target molecule (Blue) is the reactive intermediate between the raw material and the stable GenX surfactant.
Part 2: Physiochemical Properties & Reactivity[4]
Understanding the behavior of HFPO Dimer Acid Fluoride requires analyzing the electronic effects of the perfluorinated chain and the lability of the acyl fluoride bond.
Electronic Architecture
The molecule consists of a perfluoropropoxy tail linked to a fluorinated propionyl head. The high electronegativity of the fluorine atoms creates a strong inductive effect (
-
Effect: The carbonyl carbon is highly electrophilic.
-
Consequence: The molecule is significantly more reactive toward nucleophiles (water, alcohols, amines) than non-fluorinated acyl halides.
Key Physical Data
| Property | Value | Technical Implication |
| Molecular Weight | 332.04 g/mol | High density vapor; settles in low areas. |
| Boiling Point | 62–64 °C | Volatile liquid; requires chilled condensers during reflux. |
| Density | ~1.7 g/cm³ | Forms the bottom layer in biphasic aqueous mixtures. |
| Solubility | Fluorinated solvents | Miscible in hydrofluoroethers (HFE); immiscible in water (reacts). |
| Vapor Pressure | High | Significant inhalation hazard; requires fume hood handling. |
Part 3: Synthesis & Reaction Mechanisms
The synthesis of HFPO Dimer Acid Fluoride is a classic example of anionic oligomerization.
Synthesis: HFPO Dimerization
The reaction is catalyzed by a fluoride ion source (e.g., CsF or KF) in a polar aprotic solvent (e.g., tetraglyme or acetonitrile).
-
Initiation: Fluoride ion attacks the epoxide ring of HFPO to form a perfluoroalkoxide anion.
-
Propagation: This anion attacks a second HFPO molecule.
-
Termination: The dimer alkoxide eliminates a fluoride ion to regenerate the catalyst and form the acid fluoride.
Hydrolysis (Degradation Pathway)
Upon contact with moisture, the acid fluoride bond (
-
Note: This reaction generates Hydrofluoric Acid (HF), necessitating extreme safety precautions.
Reaction Workflow Diagram
Figure 2: Mechanistic flow from monomer to stable analytical derivative.
Part 4: Experimental Protocol – Analytical Derivatization
Objective: To quantify HFPO Dimer Acid Fluoride purity using GC-MS. Challenge: The acid fluoride is too reactive and corrosive for direct injection into standard GC columns (it damages the stationary phase and produces HF). Solution: Convert the acid fluoride to its stable methyl ester derivative (Methyl 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propanoate) prior to analysis.
Reagents
-
Reagent: Anhydrous Methanol (MeOH), >99.8%.
-
Solvent: Dichloromethane (DCM) or a fluorinated solvent (e.g., HFE-7100).
-
Quench: Sodium Bicarbonate (
) solution (5%).
Step-by-Step Methodology
-
Preparation (In Fume Hood):
-
Prepare a 20 mL scintillation vial with 2 mL of anhydrous Methanol.
-
Chill the methanol in an ice bath to 0°C (reaction is exothermic).
-
-
Derivatization:
-
Using a gas-tight syringe, withdraw 50 µL of the HFPO Dimer Acid Fluoride sample.
-
Slowly add the sample dropwise into the chilled methanol.
-
Observation: You may observe slight fuming or heat generation. This confirms the presence of the acyl fluoride group.[1]
-
Cap the vial and vortex for 30 seconds. Allow to stand at room temperature for 10 minutes to ensure complete conversion.
-
-
Neutralization (Critical for Column Safety):
-
Add 2 mL of
solution to neutralize the HF byproduct. -
Add 2 mL of DCM (or HFE-7100) to extract the ester.
-
Vortex vigorously for 1 minute.
-
Centrifuge or let stand to separate layers. The fluorinated ester will reside in the organic (bottom) layer.
-
-
Analysis:
-
Extract the bottom organic layer using a Pasteur pipette.
-
Filter through a 0.2 µm PTFE syringe filter into a GC vial.
-
GC-MS Settings: Use a DB-5ms column or equivalent. The methyl ester is volatile and will elute early; ensure a solvent delay is set to avoid filament damage.
-
Validation Check
-
Success Indicator: Appearance of a peak with m/z corresponding to the methyl ester (MW ~344). Absence of broad "acid" tailing peaks.
Part 5: Safety & Environmental Stewardship
Handling Hazards
-
Inhalation: Vapors hydrolyze in lung tissue to form HF. Fatal if inhaled in high concentrations. Use only in a certified chemical fume hood.
-
Skin Contact: Causes severe burns. HF burns may not be immediately painful but cause deep tissue necrosis.
-
PPE: Neoprene or Butyl rubber gloves (Nitrile is permeable to some fluorinated solvents), face shield, and lab coat.
Environmental Fate (GenX Context)
While the acid fluoride itself is transient in the environment (hydrolyzing rapidly), its product (HFPO-DA) is highly persistent.
-
Disposal: Do NOT discharge into aqueous waste streams. Collect in dedicated fluorinated waste containers for high-temperature incineration (>1100 °C) equipped with scrubbers.
References
-
PubChem. (n.d.).[1] 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propanoyl fluoride (Compound).[1][2][4][5][6][7][8] National Library of Medicine. Retrieved October 26, 2023, from [Link](Note: Link directs to the acid fluoride record).
-
U.S. EPA. (2023). GenX Chemicals: HFPO Dimer Acid and its Ammonium Salt.[9] United States Environmental Protection Agency.[9] Retrieved October 26, 2023, from [Link]
-
Chemours. (2018). GenX Technology: Sustainable Fluoropolymer Processing. Retrieved October 26, 2023, from [Link]
-
ECHA (European Chemicals Agency). (n.d.). Substance Information: 2,3,3,3-tetrafluoro-2-(heptafluoropropoxy)propionic acid, its salts and its acyl halides. Retrieved October 26, 2023, from [Link]
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- 5. 2,3,3,3-Tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)propoxy]propanoyl fluoride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 6. Buy 2,3,3,3-Tetrafluoro-2-(perfluoropropoxy)propanoyl fluoride | 2062-98-8 [smolecule.com]
- 7. 2,3,3,3-Tetrafluoro-2-(heptafluoropropoxy)propan-1-ol | C6H3F11O2 | CID 2774936 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Propanoyl fluoride, 2,3,3,3-tetrafluoro-2-[1,1,2,3,3,3-hexafluoro-2-(heptafluoropropoxy)propoxy]- (CAS 2641-34-1) - Chemical & Physical Properties by Cheméo [chemeo.com]
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